N-(1-Azabicyclo(2.2.2)octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide
Overview
Description
RG 12915, also known as 4-[N-(1-azabicyclo[2.2.2]octan-3(S)-yl)]2-chloro-cis-5a(S)-9a(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, is a potent and selective antagonist of the 5-hydroxytryptamine 3 receptor. This compound has shown significant efficacy in preventing emesis (vomiting) induced by cytotoxic drugs such as cisplatin in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG 12915 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of RG 12915 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
RG 12915 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and carboxamide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve organic solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
RG 12915 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the 5-hydroxytryptamine 3 receptor and its role in various chemical processes.
Biology: Employed in studies investigating the role of the 5-hydroxytryptamine 3 receptor in biological systems, including its involvement in neurotransmission and gastrointestinal function.
Medicine: Investigated for its potential therapeutic use in preventing chemotherapy-induced nausea and vomiting. .
Industry: Utilized in the development of antiemetic drugs and as a reference compound in quality control and pharmacological studies
Mechanism of Action
RG 12915 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptor. This receptor is a ligand-gated ion channel involved in the transmission of signals in the central and peripheral nervous systems. By blocking the receptor, RG 12915 prevents the binding of serotonin, thereby inhibiting the emetic response induced by cytotoxic drugs .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Granisetron: Similar to ondansetron, it is used for the same therapeutic purpose.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity
Uniqueness of RG 12915
RG 12915 is unique due to its high potency and selectivity for the 5-hydroxytryptamine 3 receptor. It has a lower effective dose and longer duration of action compared to other similar compounds. Additionally, it lacks significant antidopaminergic activity, reducing the risk of side effects associated with dopamine receptor antagonism .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMIBZOCSHLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925107 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125363-06-6 | |
Record name | RG 12915 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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